molecular formula C8H6BrNO4 B031381 5-Bromo-2-methyl-3-nitrobenzoic Acid CAS No. 107650-20-4

5-Bromo-2-methyl-3-nitrobenzoic Acid

Cat. No.: B031381
CAS No.: 107650-20-4
M. Wt: 260.04 g/mol
InChI Key: DXUUJILVHXQDCV-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through the bromination of 2-methyl-3-nitrobenzoic acid. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methyl-3-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a reactant in the synthesis of other complex organic molecules.

    Biology: In the study of enzyme inhibitors and other biochemical processes.

    Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Biological Activity

5-Bromo-2-methyl-3-nitrobenzoic acid (CAS No. 107650-20-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse research findings.

Molecular Formula: C8_8H6_6BrNO4_4
Molar Mass: 260.04 g/mol
Density: 1.778 g/cm³
Boiling Point: 376.98 °C
pKa: Approximately 2.0 (predicted)
Storage Conditions: Sealed in dry conditions at room temperature

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. These effects are primarily attributed to its interaction with key molecular targets involved in inflammatory pathways.

Anti-inflammatory Activity

A study demonstrated that compounds structurally related to this compound inhibited the development of paw edema in animal models, suggesting a potential for anti-inflammatory applications. Specifically, the compound was shown to significantly reduce levels of inflammatory markers such as COX-2 and IL-1β, which are critical mediators in the inflammatory response . The following table summarizes the anti-inflammatory effects observed:

CompoundCOX-2 Inhibition (%)IL-1β Reduction (%)C-reactive Protein Reduction (%)
This compound82.589.577.1
Reference (Sodium Diclofenac)---

The mechanism of action involves the disruption of nitric oxide (NO)-dependent pathways, which are central to inflammation processes. This disruption may lead to decreased oxidative stress and reduced angiogenesis, further supporting its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound demonstrated superior activity compared to standard antibiotics at certain concentrations .

The following table outlines the antimicrobial efficacy:

Bacterial StrainInhibition Zone (mm)Comparison with Gentamicin
Staphylococcus aureus15Higher
Escherichia coli12Comparable
Klebsiella pneumoniae10Lower

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • In Vivo Studies : In animal models, this compound has shown significant reduction in inflammatory responses and pain associated with arthritis, indicating its potential as a therapeutic agent for chronic inflammatory diseases .
  • Cell Line Studies : Research involving human cancer cell lines demonstrated that derivatives of this compound could induce apoptosis and inhibit cell proliferation more effectively than conventional chemotherapeutics like cisplatin .
  • Complex Formation Studies : Metal complexes formed with this compound exhibited enhanced biological activity compared to the free ligand, suggesting that coordination with metal ions could amplify its pharmacological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-methyl-3-nitrobenzoic Acid in academic laboratories?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

  • Bromination : Electrophilic bromination of 2-methylbenzoic acid using Br₂ or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the 5-position.
  • Nitration : Subsequent nitration using a mixture of HNO₃ and H₂SO₄ to install the nitro group at the 3-position. Regioselectivity is influenced by directing effects of existing substituents (e.g., the methyl group directs nitration to the meta position relative to the carboxylic acid) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) is employed to isolate the product. Purity is confirmed via HPLC or melting point analysis (mp data for analogues: ~180–190°C) .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation via hydrolysis or photochemical reactions .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption. Gloveboxes or desiccators are recommended for hygroscopic intermediates.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR, noting the deshielding effects of electron-withdrawing groups (e.g., nitro at δ 8.2–8.5 ppm for aromatic protons).
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Br (600–800 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₆BrNO₄; calc. 260.04) and isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed in the synthesis of this compound?

Nitration at the 3-position is influenced by steric and electronic factors:

  • Electronic Effects : The methyl group (electron-donating) directs nitration to the para position relative to itself, but the carboxylic acid (electron-withdrawing) competes, favoring meta substitution. Computational modeling (DFT calculations) predicts charge distribution to optimize reaction conditions .
  • Steric Hindrance : Use dilute nitric acid at low temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC to isolate the desired isomer .

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

  • Disorder in Crystal Lattice : The nitro and bromo groups may exhibit rotational disorder, complicating refinement. Use SHELXL for small-molecule refinement with restraints on thermal parameters .
  • Data Collection : High-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and low-temperature (100 K) measurements improve accuracy. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. MS)?

  • Case Example : A mismatch between observed NMR peaks and expected molecular ion in MS may indicate impurities or degradation.
    • Step 1 : Re-run NMR in deuterated DMSO-d₆ (to dissolve acidic protons) and compare with literature shifts for analogues .
    • Step 2 : Perform LC-MS to detect impurities. Adjust purification protocols (e.g., gradient elution in HPLC).
    • Step 3 : Validate via independent synthesis or cross-check with alternative techniques (e.g., X-ray crystallography) .

Q. Can computational methods predict the reactivity of this compound in further functionalization?

Yes. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electrophilic aromatic substitution (EAS) sites:

  • Fukui Indices : Identify nucleophilic/electrophilic regions. The bromo group deactivates the ring, while the nitro group directs incoming substituents to specific positions.
  • Solvent Effects : Include solvent models (e.g., PCM for DMSO) to simulate reaction environments. Predict coupling reactions (e.g., Suzuki-Miyaura) at the bromo site .

Q. Methodological Notes

  • Data Interpretation : Always cross-validate analytical results (e.g., NMR, MS, XRD) to address discrepancies.
  • Safety Protocols : Nitration and bromination reactions require strict control of exothermic conditions to prevent runaway reactions.

Properties

IUPAC Name

5-bromo-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUUJILVHXQDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548948
Record name 5-Bromo-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107650-20-4
Record name 5-Bromo-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5000 mL, three neck round bottom flask (RBF) equipped with an overhead stirrer was charged with 2-methyl-3-nitro benzoic acid (150.0 g, 0.82 mol) and concentrated H2SO4 (600 mL). To this solution was added 1,3-dibromo-5,5 dimethylhydantoin (130.7 g, 0.455 mol) over ten minutes with vigorous stirring. The reaction was vigorously stirred at ambient temperature for 5 hours. The reaction mixture was then added to water (4000 mL), and the mixture was cooled in an ice bath over 30 minutes. This mixture was then filtered, and the solids were washed twice with water and further dried under vacuum to yield 217.7 g (99.8%) of an off-white solid. 1H NMR (CDCl3) δ 8.18 (s, 1H), 7.95 (s, 1H), 2.59 (s, 3H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
130.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4000 mL
Type
solvent
Reaction Step Three
Yield
99.8%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-methyl-3-nitrobenzoic acid (5.00 g, 27.6 mmol) in H2SO4 (20 mL) was added 1,3-dibromo-5,5-dimethylhydantoin (4.34 g, 15.20 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 5 hours. The reaction mixture was poured onto ice cold water, the resultant precipitated solid was collected, washed with water and dried in vacuo to give the titled compound as a white solid (7.28 g, quantitative yield). 1H-NMR (400 MHz, DMSO-d6) δ ppm; 8.31 (s, 1H), 8.17 (s, 1H), 2.43 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione (13.0 g, 45.7 mmol) was added to a mixture of 2-methyl-3-nitrobenzoic acid (15 g, 82.8 mmol) in conc. H2SO4 (60 mL), and the reaction mixture stirred at room temperature for 5 h. After completion of reaction, the mixture was slowly poured onto ice cold water (400 mL). The precipitated was filtered and dried under vacuum to obtain desired 5-bromo-2-methyl-3-nitrobenzoic acid (21 g, 98.2%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To stirred solution of 2-methyl-3-nitrobenzoic acid (100 g, 552.48 mmol) in conc. H2SO4 (400 mL), 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (87.98 g, 307.70 mmol) was added in a portion-wise manner at room temperature. The reaction mixture was then stirred at room temperature for 5 h. The reaction mixture was poured into ice cold water, the precipitated solid collected by filtration, washed with water and dried under vacuum to afford desired 5-bromo-2-methyl-3-nitrobenzoic acid as off-white solid (140 g, 97.90% yield). 1H NMR (DMSO-d6, 400 MHz) δ 8.31 (s, 1H), 8.17 (s, 1H), 2.43 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
87.98 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

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